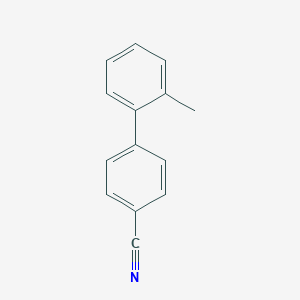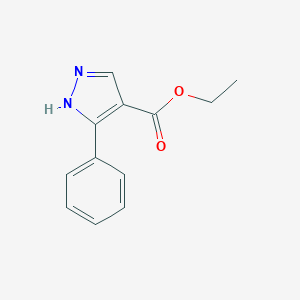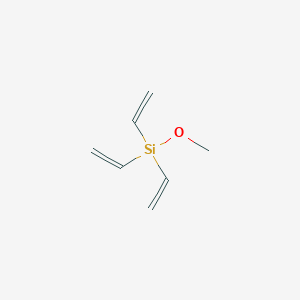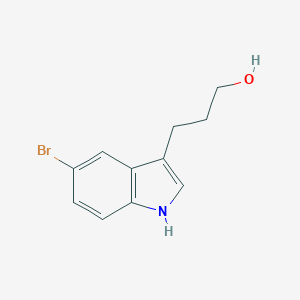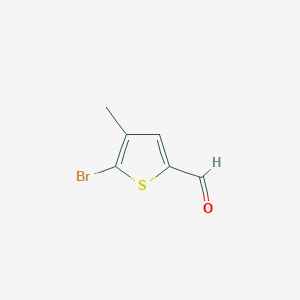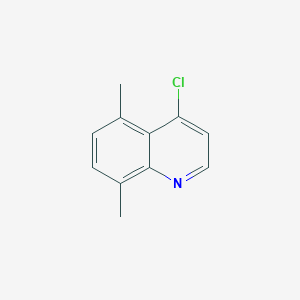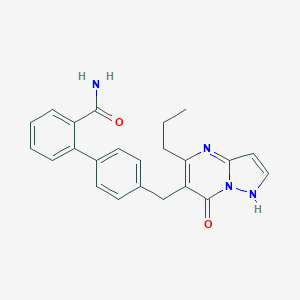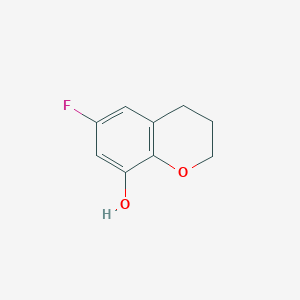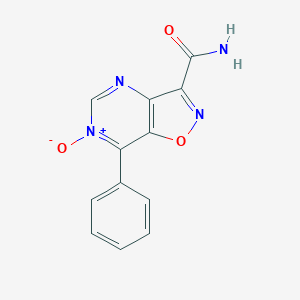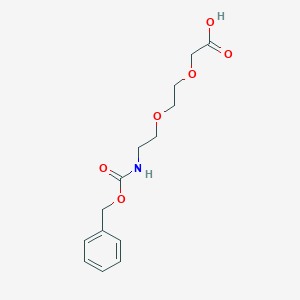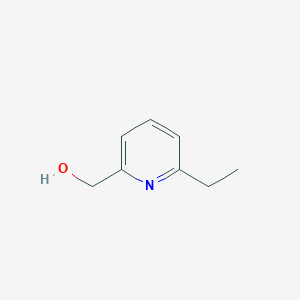![molecular formula C19H25NO4 B061025 1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid CAS No. 185526-32-3](/img/structure/B61025.png)
1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric synthesis of related piperidine derivatives, including those with tert-butoxycarbonyl groups, has been extensively studied. For example, enantiomerically pure derivatives have been synthesized from L-aspartic acid beta-tert-butyl ester through a series of steps involving tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, achieving an overall yield of 38% (Xue et al., 2002).
Molecular Structure Analysis
The molecular structure of similar nitrogenous compounds, including piperazine derivatives with tert-butoxycarbonyl groups, has been confirmed using techniques like infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), complemented by X-ray diffraction and density functional theory (DFT) calculations (Ban et al., 2023).
Chemical Reactions and Properties
Unexpected products from reactions involving similar structures have demonstrated the complexity of interactions and the formation of novel spirocompounds, highlighting the intricate chemical behavior and reactivity of these compounds (Younesi et al., 2009).
Physical Properties Analysis
The synthesis and study of tert-butoxycarbonyl piperidine derivatives have provided insights into their physical properties, such as solubility, crystalline structure, and thermal stability, critical for understanding their behavior in various chemical environments and potential applications in pharmaceuticals (Mamat et al., 2012).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability under different conditions, and interaction with other chemical entities, are pivotal for their application in synthesis pathways. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate in pharmaceutical synthesis, showcases the manipulation of these chemical properties for targeted outcomes (Wei et al., 2010).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This falls under the field of Organic Chemistry , specifically in the area of synthetic methodology and drug discovery .
Summary of the Application
Spiro compounds are key building blocks for drug discovery as these templates have been shown to exhibit a variety of interesting biological activities . The efficient synthesis of a spirocyclic oxindole analogue, specifically 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid, is of interest in this field .
Methods of Application or Experimental Procedures
The key steps in the synthesis of this compound are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .
Summary of Results or Outcomes
The synthesis approach towards the spirocyclic oxindole analogue was found to be efficient and scalable . The target compound was obtained in an overall yield of 35% over eight steps .
Safety And Hazards
The safety and hazards associated with “1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4’-piperidine]-3-carboxylic acid” are not available in the search results.
Zukünftige Richtungen
The future directions for the research and application of “1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4’-piperidine]-3-carboxylic acid” are not available in the search results.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a subject matter expert.
Eigenschaften
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,14H,8-12H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQYVKLGGAFNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594129 | |
| Record name | 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid | |
CAS RN |
185526-32-3 | |
| Record name | 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


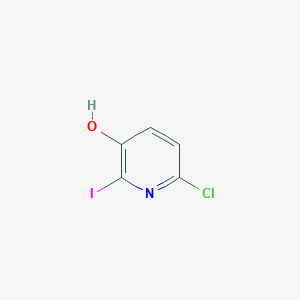
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
